molecular formula C21H23N3O3 B2881898 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891121-45-2

3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2881898
CAS No.: 891121-45-2
M. Wt: 365.433
InChI Key: FLQPOYLCVKCQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole heterocycle. The oxadiazole ring is substituted at the 5-position with a 2,5-dimethylphenyl group, while the benzamide moiety carries a butoxy chain at the 3-position.

Properties

IUPAC Name

3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-5-11-26-17-8-6-7-16(13-17)19(25)22-21-24-23-20(27-21)18-12-14(2)9-10-15(18)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQPOYLCVKCQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,5-Dimethylbenzohydrazide

The synthesis begins with the conversion of 2,5-dimethylbenzoic acid to its corresponding hydrazide. Reacting 2,5-dimethylbenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane generates the acid chloride, which is subsequently treated with hydrazine hydrate (1.5 equiv) in tetrahydrofuran at 0°C. The intermediate hydrazide precipitates as a white solid upon quenching with ice water, yielding 85–92% after recrystallization from ethanol.

Table 1. Optimization of Hydrazide Synthesis

Entry Solvent Temperature (°C) Yield (%)
1 THF 0 92
2 DCM 25 85
3 EtOH 25 78

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Heating the hydrazide (1.0 equiv) with POCl₃ (3.0 equiv) at 80°C for 6 hours affords 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine as a crystalline solid. Alternative cyclization agents like polyphosphoric acid (PPA) or Eaton’s reagent were evaluated but resulted in lower yields (Table 2).

Table 2. Cyclization Agent Screening

Entry Agent Temperature (°C) Time (h) Yield (%)
1 POCl₃ 80 6 88
2 PPA 120 4 72
3 Eaton’s 100 5 65

Preparation of 3-Butoxybenzoic Acid

Alkylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid (1.0 equiv) is alkylated with 1-bromobutane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 3-butoxybenzoic acid after acidification with hydrochloric acid and extraction with ethyl acetate (Yield: 78–84%).

Table 3. Alkylation Conditions

Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ DMF 80 84
2 Cs₂CO₃ DMF 100 79
3 NaH THF 60 68

Amide Coupling: Final Step Synthesis

Activation of 3-Butoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (1.5 equiv) in anhydrous dichloromethane to form 3-butoxybenzoyl chloride. Alternatively, coupling agents such as HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF enable direct amide bond formation without isolating the acid chloride.

Coupling with 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

The activated acid reacts with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in pyridine or DMF at room temperature. Using HATU/DIPEA, the reaction completes within 2 hours, yielding the target compound in 89% purity after column chromatography (silica gel, ethyl acetate/hexane).

Table 4. Coupling Method Comparison

Entry Method Solvent Time (h) Yield (%)
1 Acid Chloride/Pyridine Pyridine 6 75
2 HATU/DIPEA DMF 2 89
3 EDCl/HOBt DCM 4 82

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.28 (s, 1H, ArH), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.38 (s, 6H, 2×CH₃), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m,

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the oxadiazole ring.

    Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s structure shares key motifs with other 1,3,4-oxadiazole derivatives (Table 1):

Compound Name / ID Substituents on Oxadiazole Benzamide Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2,5-Dimethylphenyl 3-Butoxy ~400 (estimated) High lipophilicity (butoxy chain)
LMM5 (4-Methoxyphenyl)methyl 4-Sulfamoylbenzamide 504.56 Antifungal activity
OZE-II 3,5-Dimethoxyphenyl Sulfonyl-benzamide 488.51 Antibiofilm activity
7f 2,5-Dimethylphenyl Thiazole-propanamide 389 Anti-inflammatory potential
D35 Pyridin-4-yl 4-Methylbenzamide 296.32 Enzyme inhibition

Key Observations :

  • The butoxy chain in the target compound likely enhances lipophilicity compared to shorter alkoxy groups (e.g., methoxy in LMM5) or polar substituents (e.g., sulfamoyl in LMM5) .
Anti-Inflammatory Activity
  • Compound C7 (4-nitro-substituted benzamide) in showed superior anti-inflammatory activity compared to chloro-substituted analogs, highlighting the importance of electron-withdrawing groups .
Antimicrobial and Antifungal Activity
  • LMM5 and LMM11 () demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition, linked to their sulfamoyl and furan groups . The target compound lacks these groups, suggesting divergent mechanisms.
  • OZE-II () exhibited antibiofilm activity against S. aureus, attributed to its bulky 3,5-dimethoxyphenyl and sulfonyl groups . The target’s simpler 2,5-dimethylphenyl group may reduce steric hindrance, affecting biofilm penetration.
Enzyme Inhibition
  • D35 () inhibited AlaDH, likely due to its pyridinyl-oxadiazole core . The target compound’s dimethylphenyl group may offer alternative binding interactions for enzyme targets.

Physicochemical and Spectroscopic Data

  • Melting Points : Analogs like 7c–7f (134–178°C ) suggest the target compound’s melting point may fall within this range, influenced by the butoxy chain’s flexibility.
  • Spectroscopy : IR and NMR data for similar compounds (e.g., 7f , LMM5 ) confirm oxadiazole ring vibrations (~1,250–1,350 cm⁻¹) and benzamide carbonyl signals (~165–170 ppm in 13C NMR).

Biological Activity

3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

  • IUPAC Name : 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C_{20}H_{24}N_{4}O_{3}
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring enhances binding affinity to enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's. Studies have shown that compounds with similar structures exhibit potent AChE inhibition with IC50 values in the micromolar range .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. This has been observed in related oxadiazole derivatives.
  • Anti-inflammatory Effects : The presence of the butoxy group may enhance anti-inflammatory activity by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.

Research Findings

Recent studies have highlighted the potential of 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in various biological assays:

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological efficacy of this compound:

Activity Type IC50 Value (μM) Reference
AChE Inhibition0.907 ± 0.011
BChE Inhibition1.413 ± 0.017
Antimicrobial ActivityVariable

Case Studies

  • Neuroprotective Effects : In a rat model of Alzheimer's disease induced by beta-amyloid (Aβ), compounds similar to 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated significant improvements in cognitive functions measured through Y-maze and Morris water maze tests .
  • Histopathological Analysis : Histological examinations revealed that treatment with the compound resulted in improved neuronal morphology and density in the hippocampus compared to untreated controls .

Q & A

Q. What are the critical steps and considerations for synthesizing 3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclocondensation of carboxylic acid hydrazides with substituted aldehydes under dehydrating conditions (e.g., using POCl₃ or H₂SO₄ as catalysts).

Amide Coupling : Reacting the oxadiazole intermediate with 3-butoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
Key considerations include strict moisture control, stoichiometric precision for cyclization, and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate elemental composition (C, H, N).
  • XRD or FTIR : Optional for crystallinity or functional group validation (e.g., C=O stretch in benzamide at ~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

  • Methodological Answer :
  • Antimicrobial Screening :
  • Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values.
  • Anticancer Screening :
  • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) for selectivity indices.
    Use DMSO as a solubilizing agent (≤1% v/v) and validate results with positive controls (e.g., cisplatin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during oxadiazole cyclization?

  • Methodological Answer :
  • Catalyst Screening : Compare POCl₃, H₂SO₄, or PPA (polyphosphoric acid) for cyclization efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) under reflux.
  • Temperature Gradients : Optimize between 80–120°C to balance reaction rate and side-product formation.
    Document yields and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Adopt uniform protocols (e.g., CLSI for antimicrobials, NCI-60 panel for cancer).
  • Purity Verification : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values instead of single-dose results for cross-study comparisons.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?

  • Methodological Answer :
  • Substituent Variation : Modify the 2,5-dimethylphenyl group (e.g., halogenation, methoxy substitution) and track changes in activity.
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites).
  • In Vivo Validation : Test lead analogs in xenograft models (e.g., murine cancer models) to correlate SAR with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.